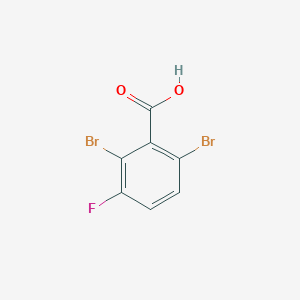

2,6-Dibromo-3-fluorobenzoic acid

Description

2,6-Dibromo-3-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by bromine substituents at the 2- and 6-positions of the aromatic ring and a fluorine atom at the 3-position.

Properties

IUPAC Name |

2,6-dibromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMPTVWXBATRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-3-fluorobenzoic acid typically involves the bromination of 3-fluorobenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluorobenzoic acid derivatives.

Common Reagents and Conditions:

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Substitution: Various substituted benzoic acids.

Coupling: Biaryl compounds.

Reduction: Fluorobenzoic acid derivatives.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dibromo-3-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and selectivity in chemical reactions. The compound can form stable intermediates and transition states, facilitating various transformations. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The evidence highlights several compounds structurally related to 2,6-Dibromo-3-fluorobenzoic acid, primarily differing in substituent types, positions, and functional groups (see Table 1 ). Key comparisons include:

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | CAS Number | Substituents (positions) | Functional Group | Similarity Score* |

|---|---|---|---|---|

| This compound | Not provided | Br (2,6), F (3) | Carboxylic acid | Reference |

| 3-Amino-2,6-difluorobenzoic acid | 914223-43-1 | F (2,6), NH₂ (3) | Carboxylic acid | 0.94 |

| 3-Amino-2,6-difluorobenzoic acid | 83141-11-1 | F (2,6), NH₂ (3) | Carboxylic acid | 0.95 |

| Methyl 4-amino-2,5-difluorobenzoate | 125568-73-2 | F (2,5), NH₂ (4) | Methyl ester | 0.89 |

| Methyl 5-amino-2,4-difluorobenzoate | 56741-33-4 | F (2,4), NH₂ (5) | Methyl ester | 0.89 |

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Halogen vs. Amino Substitution: The target compound features bromine and fluorine substituents, while analogues like 3-Amino-2,6-difluorobenzoic acid replace bromine with an amino group (NH₂). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and steric effects compared to fluorine or amino groups .

Carboxylic Acid vs. Ester Functional Groups: Methyl ester derivatives (e.g., Methyl 4-amino-2,5-difluorobenzoate) lack the acidic proton, reducing water solubility but increasing lipophilicity, which could enhance membrane permeability in biological systems .

Positional Isomerism :

Physicochemical and Reactivity Differences

While explicit data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:

- Acidity: The carboxylic acid group in this compound is expected to have a lower pKa (~2–3) compared to phenol derivatives (e.g., 2,6-dibromo-phenol in , pKa ~8–10) due to stronger electron-withdrawing effects from Br and F .

- Reactivity : Bromine’s susceptibility to nucleophilic substitution (e.g., Suzuki coupling) contrasts with fluorine’s inertness, offering divergent pathways for further derivatization .

Biological Activity

2,6-Dibromo-3-fluorobenzoic acid is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoic acid backbone. This unique substitution pattern influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Interaction : This compound can act as a substrate or inhibitor for various enzymes, particularly those involved in oxidative reactions such as benzoate-1,2-dioxygenase. This interaction can lead to the formation of fluorinated catechols and muconic acids, impacting metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, potentially affecting cellular metabolism. For instance, it may alter the expression of genes related to detoxification processes.

- Transmetalation in Cross-Coupling Reactions : In synthetic chemistry, it participates in cross-coupling reactions through a mechanism called transmetalation, which is crucial for forming new carbon-carbon bonds.

Cellular Effects

The effects of this compound on cellular processes include:

- Gene Expression Changes : It can modulate the transcription of specific genes by interacting with transcription factors or regulatory proteins.

- Metabolic Alterations : The compound can influence metabolic pathways related to the degradation of aromatic compounds, leading to changes in metabolite levels within cells.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal physiological impact observed.

- High Doses : Increased risk of oxidative stress, inflammation, and cellular damage. Threshold effects have been noted where specific dosage levels trigger significant biological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.